2-[2-Chloro-5-(trifluoromethyl)benzenesulfonamido]acetic acid 2-[2-Chloro-5-(trifluoromethyl)benzenesulfonamido]acetic acid
Brand Name: Vulcanchem
CAS No.: 732291-51-9
VCID: VC5234561
InChI: InChI=1S/C9H7ClF3NO4S/c10-6-2-1-5(9(11,12)13)3-7(6)19(17,18)14-4-8(15)16/h1-3,14H,4H2,(H,15,16)
SMILES: C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)NCC(=O)O)Cl
Molecular Formula: C9H7ClF3NO4S
Molecular Weight: 317.66

2-[2-Chloro-5-(trifluoromethyl)benzenesulfonamido]acetic acid

CAS No.: 732291-51-9

Cat. No.: VC5234561

Molecular Formula: C9H7ClF3NO4S

Molecular Weight: 317.66

* For research use only. Not for human or veterinary use.

2-[2-Chloro-5-(trifluoromethyl)benzenesulfonamido]acetic acid - 732291-51-9

Specification

CAS No. 732291-51-9
Molecular Formula C9H7ClF3NO4S
Molecular Weight 317.66
IUPAC Name 2-[[2-chloro-5-(trifluoromethyl)phenyl]sulfonylamino]acetic acid
Standard InChI InChI=1S/C9H7ClF3NO4S/c10-6-2-1-5(9(11,12)13)3-7(6)19(17,18)14-4-8(15)16/h1-3,14H,4H2,(H,15,16)
Standard InChI Key ZJCIKUPEPGZMTP-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)NCC(=O)O)Cl

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Synonyms

The compound is systematically named 2-[[2-chloro-5-(trifluoromethyl)phenyl]sulfonylamino]acetic acid under IUPAC guidelines . Common synonyms include:

  • ({[2-Chloro-5-(trifluoromethyl)phenyl]sulfonyl}amino)acetic acid

  • 2-[[2-Chloro-5-(trifluoromethyl)phenyl]sulfonylamino]acetic Acid .

Molecular Formula and Weight

The molecular formula is C₉H₇ClF₃NO₄S, with a calculated molecular weight of 317.67 g/mol .

Structural Representation

The compound features a benzene ring substituted with a chlorine atom at position 2 and a trifluoromethyl group at position 5. A sulfonamide group bridges the benzene ring to a glycine moiety (acetic acid derivative). The SMILES notation is C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)NCC(=O)O)Cl, and the InChIKey is ZJCIKUPEPGZMTP-UHFFFAOYSA-N .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₉H₇ClF₃NO₄S
Molecular Weight317.67 g/mol
SMILESC1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)NCC(=O)O)Cl
InChIKeyZJCIKUPEPGZMTP-UHFFFAOYSA-N

Synthesis and Manufacturing

Hypothetical Synthesis Route

While direct synthesis data for this compound is limited, a plausible pathway involves reacting 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride (CAS 54090-08-3) with glycine. The sulfonyl chloride undergoes nucleophilic substitution with the amine group of glycine, followed by deprotection to yield the acetic acid derivative.

Related Compounds and Intermediates

The precursor 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride is classified as hazardous, requiring stringent handling due to its corrosive nature . Analogous sulfonamides, such as 2-chloro-5-(trifluoromethyl)benzenesulfonamide (CAS 779-71-5), exhibit melting points of 158.5–160°C , suggesting similar thermal stability for the target compound.

Physicochemical Properties

Predicted Properties

Computational models estimate a density of 1.584±0.06 g/cm³ and a pKa of 9.27±0.60 . These values align with sulfonamide derivatives, which typically exhibit moderate acidity due to the sulfonyl group’s electron-withdrawing effects.

Solubility and Stability

The acetic acid moiety enhances water solubility compared to non-polar sulfonamide analogs. Stability under ambient conditions is expected, though decomposition may occur at elevated temperatures (>200°C).

ParameterDetail
OSHA Hazard ClassCorrosive (Skin/Eye Damage)
Recommended PPEGloves, goggles, lab coat
First Aid MeasuresFlush with water; seek medical attention

Regulatory and Compliance Status

TSCA Listing

The precursor sulfonyl chloride is listed on the Toxic Substances Control Act (TSCA) inventory , but the acetic acid derivative’s regulatory status remains unconfirmed. Manufacturers should consult local regulations prior to large-scale production.

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